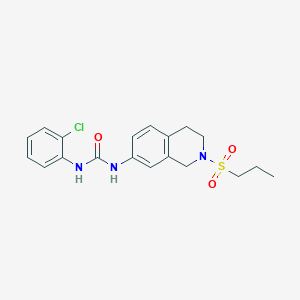

![molecular formula C15H11F3N4O4 B3010375 Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate CAS No. 1803603-77-1](/img/structure/B3010375.png)

Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate, is a complex molecule that likely contains a 1,2,4-oxadiazole ring, a common structural motif in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group attached to the oxadiazole ring could potentially increase the compound's metabolic stability and lipophilicity, which are desirable properties in drug design.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates was achieved from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, which could be a similar synthetic route that might be applicable to the compound . Additionally, the synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4] oxazin-4-yl) acetate derivatives has been reported, which suggests that the oxadiazole ring can be functionalized at the 5-position with various substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the structure of Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate was elucidated and confirmed to have weak intermolecular C—H⋯O hydrogen bonds and weak C—H⋯π(arene) interactions within its crystal structure . These types of interactions could also be present in the compound of interest, affecting its stability and reactivity.

Chemical Reactions Analysis

The reactivity of the oxadiazole ring is highlighted in the synthesis of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, where the oxadiazole was functionalized through a condensation reaction . This indicates that the oxadiazole ring in the compound of interest may undergo similar reactions, allowing for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives have been studied using both experimental and theoretical methods. Spectral and density functional studies on 2-R-5-phenyl-1,3,4-oxadiazoles have shown that the absorbance and fluorescence spectra can be significantly affected by the substituents on the oxadiazole ring . Moreover, a combined experimental and theoretical study of a related compound provided insights into its chemical activities and non-linear optical behaviors, which could be relevant for understanding the properties of the compound .

Scientific Research Applications

Anticancer Activities

A series of compounds including methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate derivatives have shown potential in anticancer research. Notably, derivatives of this compound have demonstrated significant anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest promising avenues for developing new anticancer drugs (Ravinaik et al., 2021).

Antibacterial Properties

Some derivatives of this compound exhibit antibacterial properties. Research has shown that these compounds have good bacteriostatic effects on various bacteria, including E. coli, Streptococcus, B. subtilis, and S. aureus. This highlights the potential of these compounds in developing new antibacterial agents (Chao Shu-jun, 2006).

Chemical Synthesis and Characterization

The compound and its derivatives are of interest in the field of chemical synthesis and characterization. Studies have been conducted on the synthesis, structural characterization, and evaluation of the compound's derivatives. These studies contribute to our understanding of the compound's chemical properties and potential applications in various fields of research (Lim et al., 2007).

Crystal Structure Analysis

Crystal structure analysis of related compounds has provided insights into the molecular structure and properties of these chemicals. Such analysis is crucial for understanding the interactions and stability of the compound, which is valuable for pharmaceutical and materials science research (Zhengyi Li et al., 2015).

properties

IUPAC Name |

methyl 2-[cyanomethyl-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O4/c1-25-11(23)8-22(7-6-19)13(24)10-4-2-9(3-5-10)12-20-14(26-21-12)15(16,17)18/h2-5H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMGWCSZUBCDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC#N)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)

![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)

![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)